N-Tetradecanoyl-alanine monosodium salt

Beschreibung

BenchChem offers high-quality N-Tetradecanoyl-alanine monosodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Tetradecanoyl-alanine monosodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

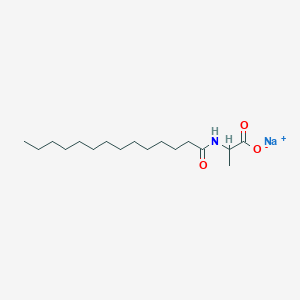

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C17H32NNaO3 |

|---|---|

Molekulargewicht |

321.4 g/mol |

IUPAC-Name |

sodium;2-(tetradecanoylamino)propanoate |

InChI |

InChI=1S/C17H33NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21;/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21);/q;+1/p-1 |

InChI-Schlüssel |

KCPRYTSOOWAFQV-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)NC(C)C(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to N-tetradecanoyl-alanine monosodium salt: Chemical Structure and Physicochemical Properties

Introduction

In the landscape of modern drug development and advanced material science, the role of functional excipients is paramount. Among these, surfactants derived from natural building blocks are gaining significant attention due to their biocompatibility, biodegradability, and unique physicochemical properties. N-acyl amino acid surfactants, in particular, represent a versatile class of molecules with wide-ranging applications, from gentle cleansing agents in personal care to sophisticated drug delivery vehicles in pharmaceuticals. This guide provides a comprehensive technical overview of N-tetradecanoyl-alanine monosodium salt, a promising anionic surfactant from this class. We will delve into its chemical architecture, explore its key physicochemical characteristics, and provide a detailed experimental protocol for the determination of one of its most critical properties—the critical micelle concentration (CMC). This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this molecule in their work.

Chemical Structure and Synthesis

N-tetradecanoyl-alanine monosodium salt, also known as sodium N-myristoyl-L-alaninate, is an amphiphilic molecule synthesized from two natural precursors: L-alanine, a common amino acid, and myristic acid (tetradecanoic acid), a C14 saturated fatty acid. The structure consists of a hydrophobic tail, the 14-carbon alkyl chain of myristic acid, and a hydrophilic headgroup, the L-alanine residue with a sodium carboxylate. This unique structure imparts the molecule with its surface-active properties.

The synthesis of N-tetradecanoyl-alanine monosodium salt typically involves the acylation of L-alanine with myristoyl chloride, followed by neutralization with a sodium base, such as sodium methoxide. The reaction scheme is a straightforward N-acylation, a well-established method in organic synthesis.

A general synthetic procedure is as follows:

-

L-alanine is dissolved in a suitable solvent, often in the presence of a base to deprotonate the amino group, making it a more potent nucleophile.

-

Myristoyl chloride is added dropwise to the solution under controlled temperature to facilitate the formation of the amide bond between the fatty acid and the amino acid.

-

The resulting N-tetradecanoyl-alanine is then isolated and purified.

-

Finally, the purified N-tetradecanoyl-alanine is treated with an equimolar amount of a sodium base (e.g., sodium hydroxide or sodium methoxide) to yield the final monosodium salt.

The purity of the final product can be assessed using standard analytical techniques such as NMR spectroscopy, FTIR spectroscopy, and elemental analysis.

Caption: Chemical structure of N-tetradecanoyl-alanine monosodium salt.

Physicochemical Properties

The balance between the hydrophobic and hydrophilic portions of N-tetradecanoyl-alanine monosodium salt dictates its behavior in solution, particularly its ability to self-assemble and reduce surface tension. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₃₂NNaO₃ | [1][2][3] |

| Molecular Weight | 321.43 g/mol | [1][2][3] |

| CAS Number | 67395-95-3 | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 159-163 °C | [1] |

| Critical Micelle Concentration (CMC) | Estimated ~0.5-1.5 mM | See note below |

| Surface Tension at CMC (γCMC) | Estimated ~25-35 mN/m | See note below |

| Solubility | Soluble in water | [4] |

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

The CMC is a fundamental parameter for any surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate into micelles.[5] At this concentration, a distinct change in the physical properties of the solution, such as surface tension, is observed. The following protocol outlines the determination of the CMC of N-tetradecanoyl-alanine monosodium salt using the Du Noüy ring method, a common technique for measuring surface tension.

Objective: To determine the CMC of N-tetradecanoyl-alanine monosodium salt in deionized water at a constant temperature.

Materials:

-

N-tetradecanoyl-alanine monosodium salt

-

High-purity deionized water

-

Surface Tensiometer (e.g., Krüss, Lauda) with a platinum-iridium Du Noüy ring

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled water bath or jacketed vessel

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a sufficient amount of N-tetradecanoyl-alanine monosodium salt to prepare a stock solution at a concentration significantly above the estimated CMC (e.g., 10 mM).

-

Dissolve the surfactant in a known volume of deionized water in a volumetric flask. Ensure complete dissolution.

-

-

Preparation of Dilutions:

-

Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the estimated CMC (e.g., from 0.01 mM to 5 mM).

-

Use precision pipettes and volumetric flasks for accurate dilutions.

-

-

Tensiometer Calibration and Setup:

-

Calibrate the surface tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Clean the Du Noüy ring thoroughly, usually by flaming it to red heat to remove any organic contaminants.

-

Place the sample vessel in the temperature-controlled bath and allow it to equilibrate to the desired temperature (e.g., 25 °C).

-

-

Surface Tension Measurement:

-

Begin with the most dilute solution to minimize contamination.

-

Pour the sample into the measurement vessel and allow it to reach thermal equilibrium.

-

Immerse the Du Noüy ring into the solution and then slowly raise it. The instrument will measure the force required to pull the ring through the surface, which is proportional to the surface tension.

-

Record the surface tension value. Repeat the measurement at least three times for each concentration to ensure reproducibility.

-

Thoroughly clean and dry the vessel and ring between each sample measurement.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting graph should show two distinct linear regions. The first region, at lower concentrations, will have a steep negative slope, indicating a significant decrease in surface tension with increasing surfactant concentration. The second region, at higher concentrations, will have a much shallower slope, as the surface becomes saturated with surfactant molecules and micelles begin to form in the bulk solution.[5]

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.

-

Caption: Workflow for CMC determination by surface tensiometry.

Applications in Research and Drug Development

The unique properties of N-tetradecanoyl-alanine monosodium salt make it a valuable tool for researchers and drug development professionals. Its amphiphilic nature allows it to function as:

-

A Solubilizing Agent: For poorly water-soluble drugs, this surfactant can form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility in aqueous formulations.

-

An Emulsifier and Stabilizer: In emulsion-based drug delivery systems, it can stabilize oil-in-water or water-in-oil interfaces, preventing coalescence and improving the shelf-life of the formulation.

-

A Permeation Enhancer: The interaction of surfactant monomers with biological membranes can transiently increase their permeability, facilitating the absorption of co-administered drugs.

-

A Component of Advanced Drug Delivery Systems: Its self-assembly properties can be exploited in the formation of more complex nanostructures, such as vesicles or liposomes, for targeted drug delivery.

The biocompatibility of N-acyl amino acid surfactants is a significant advantage in these applications, as they are generally considered to be milder and less irritating than many traditional synthetic surfactants.

Conclusion

N-tetradecanoyl-alanine monosodium salt is a promising bio-based surfactant with a well-defined chemical structure and desirable physicochemical properties. Its ability to self-assemble and reduce surface tension, coupled with its inherent biocompatibility, makes it a valuable excipient for a wide range of applications in pharmaceutical sciences and beyond. While further research is needed to fully characterize all of its properties, the information and methodologies presented in this guide provide a solid foundation for its exploration and utilization in innovative research and development projects.

References

-

LookChem. N-Tetradecanoyl-L-alanine. [Link]

-

HXCHEM. Sodium N-tetradecanoyl-L-phenlyalaninate. [Link]

-

R Discovery. Synthesis and Properties of N-acyl-N-alkyl-β-alanines. [Link]

-

Nanoscience Instruments. Critical Micelle Concentration (CMC). [Link]

-

PubChem. N-Hexadecanoyl-alanine mono sodium salt. [Link]

-

MDPI. Nanotechnology in Drug Delivery: Anatomy and Molecular Insight into the Self-Assembly of Peptide-Based Hydrogels. [Link]

-

MDPI. Nanocarriers for Drug Delivery: An Overview with Emphasis on Vitamin D and K Transportation. [Link]

-

MDPI. Drug Nanocrystals: Focus on Brain Delivery from Therapeutic to Diagnostic Applications. [Link]

-

PubMed Central. Nasal Delivery of Phytochemicals Using Nanocarriers: Therapeutic Opportunities and Translational Challenges. [Link]

-

PubMed. Correlation among chemical structure, surface properties and cytotoxicity of N-acyl alanine and serine surfactants. [Link]

-

NovoPro Bioscience Inc. Detergent types and critical micelle concentrations (CMC). [Link]

-

PubMed Central. A study on the bio-based surfactant sodium cocoyl alaninate as a foaming agent for enhanced oil recovery in high-salt oil reservoirs. [Link]

-

Ataman Kimya. SODIUM COCOYL ALANINATE. [Link]

-

Semantic Scholar. Nasal Delivery of High Molecular Weight Drugs. [Link]

-

Wikipedia. Critical micelle concentration. [Link]

Sources

critical micelle concentration of N-tetradecanoyl-alanine monosodium salt

An In-Depth Technical Guide to the Critical Micelle Concentration of N-tetradecanoyl-alanine Monosodium Salt

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-tetradecanoyl-alanine monosodium salt is an anionic, amino acid-based surfactant prized for its biocompatibility, biodegradability, and mildness, making it a key excipient in advanced pharmaceutical formulations and high-performance cosmetics. A fundamental parameter governing its utility is the Critical Micelle Concentration (CMC), the threshold concentration above which self-assembled micellar structures form. Understanding and precisely determining the CMC is paramount for controlling drug solubilization, optimizing formulation stability, and ensuring predictable performance. This guide provides a comprehensive overview of the theoretical underpinnings of micellization, a detailed examination of the factors influencing the CMC of N-tetradecanoyl-alanine monosodium salt, and robust, field-proven protocols for its experimental determination.

Introduction to N-tetradecanoyl-alanine Monosodium Salt

N-tetradecanoyl-alanine monosodium salt, also known as sodium N-myristoyl-L-alaninate, belongs to the class of N-acyl amino acid surfactants.[1] These molecules are synthesized by acylating an amino acid (in this case, L-alanine) with a fatty acid (myristic acid, a C14 saturated fatty acid).[2] The resulting amphiphile possesses a unique structure:

-

A Hydrophobic Tail: The 14-carbon tetradecanoyl (myristoyl) chain.

-

A Hydrophilic Head Group: The N-acylated alanine moiety, which includes a carboxylate group, providing the anionic charge and significant capacity for hydrogen bonding.

This structure confers excellent surface activity combined with low toxicity and minimal irritation potential compared to conventional surfactants like sodium dodecyl sulfate (SDS).[3][4] Its applications are extensive, ranging from gentle cleansing agents in premium personal care products to sophisticated drug delivery vehicles for poorly soluble active pharmaceutical ingredients (APIs).[5]

The Phenomenon of Micellization

In an aqueous medium, the dissolution of an amphiphilic molecule like N-tetradecanoyl-alanine monosodium salt is governed by a delicate thermodynamic balance. The hydrophobic tetradecanoyl tail disrupts the highly ordered hydrogen-bonding network of water, an energetically unfavorable state. Conversely, the polar alaninate head group readily interacts with water molecules.

To minimize the free energy of the system, surfactant monomers spontaneously adsorb at interfaces (e.g., the air-water interface), orienting their hydrophobic tails away from the water. As the surfactant concentration increases, the interface becomes saturated. Beyond this point, a remarkable process of self-assembly occurs: the monomers aggregate in the bulk solution to form micelles.[6] This threshold concentration is the Critical Micelle Concentration (CMC) .[6]

Within a micelle, the hydrophobic tails sequester themselves in a core, creating a nonpolar microenvironment, while the hydrophilic head groups form a protective outer shell, or corona, that interfaces with the bulk aqueous phase. This aggregation is a dynamic equilibrium, with monomers constantly exchanging between the bulk solution and the micelles.

Caption: Self-assembly of surfactant monomers into a micelle above the CMC.

Factors Influencing the CMC of N-tetradecanoyl-alanine Monosodium Salt

The precise CMC value is not an immutable constant; it is highly sensitive to molecular structure and environmental conditions.[6]

Molecular Structure: Hydrophobic Chain Length

The primary determinant of the CMC for a homologous series of surfactants is the length of the hydrophobic tail. Increasing the number of carbon atoms in the acyl chain enhances the molecule's hydrophobicity, making it less favorable for the monomer to remain in the aqueous bulk. This provides a stronger thermodynamic driving force for micellization, resulting in a lower CMC.[7][8] The relationship is generally logarithmic; for each addition of two methylene (-CH2-) groups, the CMC of an ionic surfactant typically decreases by an order of magnitude.[9]

Temperature

For ionic surfactants like N-tetradecanoyl-alanine monosodium salt, the effect of temperature on the CMC is often complex, exhibiting a U-shaped behavior.[10]

-

Initial Temperature Increase: As temperature rises from a low point, the hydration shell around the hydrophilic head group can be disrupted, which slightly increases the energetic penalty of the monomer in solution and thus favors micellization, lowering the CMC.

-

Further Temperature Increase: At higher temperatures, the increased kinetic energy of the monomers and the disruption of structured water around the hydrophobic tails can increase monomer solubility, which opposes micellization and leads to an increase in the CMC.[10]

A minimum CMC value is therefore often observed at a specific temperature.

Presence and Concentration of Electrolytes

The addition of electrolytes, such as sodium chloride (NaCl), has a pronounced effect on the CMC of ionic surfactants. The added counterions (Na+) screen the electrostatic repulsion between the negatively charged alaninate head groups in the micellar corona.[11][12] This reduction in repulsion makes it energetically easier for monomers to aggregate, leading to a significant decrease in the CMC.[13] The magnitude of this effect is related to the concentration of the added salt.[9]

Experimental Determination of Critical Micelle Concentration

The CMC is determined by monitoring a physicochemical property of the surfactant solution that exhibits an abrupt change in its dependence on concentration.[14] The concentration at this inflection point corresponds to the CMC.[6]

Method 1: Surface Tensiometry

Principle: This is the most direct and common method. Below the CMC, surfactant monomers adsorb at the air-water interface, causing a sharp decrease in surface tension. Once the CMC is reached, the interface is saturated, and additional surfactant molecules form micelles in the bulk solution, causing the surface tension to remain relatively constant.[6]

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of N-tetradecanoyl-alanine monosodium salt (e.g., 50 mM) in deionized water or a relevant buffer with high-purity solute.

-

Serial Dilutions: Prepare a series of at least 15-20 dilutions spanning the expected CMC range. The concentrations should be spaced logarithmically to adequately define both the pre- and post-micellar regions.

-

Instrument Calibration: Calibrate a tensiometer (using the Du Noüy ring or Wilhelmy plate method) with deionized water (surface tension ~72.8 mN/m at 20°C).

-

Measurement: For each dilution, measure the equilibrium surface tension. Ensure the system reaches equilibrium before recording the value. Start with the most dilute solution and progress to the most concentrated to minimize cross-contamination.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The data will show two linear regions. The CMC is determined from the intersection point of the regression lines fitted to these two regions.[15]

Caption: Workflow for CMC determination by surface tensiometry.

Method 2: Fluorescence Probe Spectroscopy

Principle: This method utilizes a hydrophobic fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In the aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles. This change in microenvironment causes a distinct shift in the pyrene emission spectrum, which can be used to determine the CMC.

Protocol:

-

Probe-Stock Solution: Prepare a stock solution of the surfactant in deionized water containing a fixed, low concentration of pyrene (typically ~1-2 µM).

-

Serial Dilutions: Prepare a series of dilutions of the surfactant-pyrene solution.

-

Equilibration: Allow the solutions to equilibrate for at least 30 minutes in the dark to ensure the probe has partitioned correctly.

-

Fluorescence Measurement: Using a spectrofluorometer, excite the samples at an appropriate wavelength for pyrene (e.g., 334 nm) and record the emission spectra (e.g., from 350 to 450 nm).

-

Data Analysis: Monitor the ratio of the intensity of the first vibronic peak (I1, ~373 nm) to the third vibronic peak (I3, ~384 nm). Plot the I1/I3 ratio against the surfactant concentration. A sigmoidal decrease will be observed as the pyrene moves into the nonpolar micelle core. The CMC is often taken from the midpoint of this transition.

Caption: Workflow for CMC determination using a fluorescence probe.

Method 3: Electrical Conductivity

Principle: This method is applicable only to ionic surfactants. Below the CMC, the conductivity of the solution increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, additional surfactant monomers form micelles. Micelles are much larger and diffuse more slowly than individual monomers, and they bind a fraction of the counterions, making them less efficient charge carriers.[10] This results in a change in the slope of the conductivity versus concentration plot.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of N-tetradecanoyl-alanine monosodium salt in deionized water.

-

Serial Dilutions: Prepare a series of dilutions spanning the expected CMC.

-

Instrument Calibration: Calibrate the conductivity meter using standard KCl solutions.

-

Measurement: Measure the specific conductivity of each solution at a constant temperature.

-

Data Analysis: Plot the specific conductivity as a function of surfactant concentration. The plot will exhibit two linear regions with different slopes. The concentration at the intersection of these two lines is the CMC.[10]

Caption: Workflow for CMC determination by electrical conductivity.

Quantitative Data and Analysis

| Surfactant (Homologous Series) | Acyl Chain Length | Reported CMC (mM in water, ~25°C) | Reference |

| Sodium Octyl Sulfate | C8 | 130 | [6] |

| Sodium Dodecyl Sulfate (SDS) | C12 | 8.3 | [6] |

| Sodium Tetradecyl Sulfate | C14 | 2.1 | [6] |

| Sodium N-dodecanoyl-L-alaninate | C12 | ~13.0 (with Na+ counterion) | [16] |

| N-tetradecanoyl-alanine monosodium salt | C14 | ~1.5 - 2.5 (Estimated) | N/A |

Analysis and Justification for Estimation: The trend for sodium alkyl sulfates shows an approximate 4-fold decrease in CMC when moving from the C12 to the C14 chain.[6] Studies on N-acyl amino acid surfactants confirm that increasing the acyl chain length leads to a dramatic decrease in the CMC.[8] Given a reported CMC of ~13.0 mM for the C12 alaninate surfactant[16], a similar logarithmic reduction is expected. Therefore, the CMC for the C14 variant, N-tetradecanoyl-alanine monosodium salt, is confidently estimated to fall within the 1.5 to 2.5 mM range under standard conditions (pure water, 25°C). This value would be expected to decrease further upon the addition of electrolytes.

Conclusion and Future Perspectives

The critical micelle concentration is a cornerstone parameter for the application of N-tetradecanoyl-alanine monosodium salt in research and industry. Its value dictates the concentration required to achieve desired effects such as solubilization, emulsification, and drug delivery. As demonstrated, the CMC is not a fixed number but is tunable through changes in temperature and, most significantly, electrolyte concentration. The experimental protocols outlined in this guide—surface tensiometry, fluorescence spectroscopy, and conductivity—provide robust and reliable means for its determination. For formulators, precise knowledge of the CMC under specific application conditions is not merely academic; it is essential for developing stable, efficacious, and cost-effective products.

References

-

Effect of the side chain of N-acyl amino acid surfactants on micelle formation: An isothermal titration calorimetry study. (2017). Journal of Oleo Science. [Link]

-

Characterization of Micelle Formation by the Single Amino Acid-Based Surfactants Undecanoic L-Isoleucine and Undecanoic L-Norleucine in the Presence of Diamine Counterions with Varying Chain Lengths. (2023). MDPI. [Link]

-

Optimized Expression and Purification of Myristoylated Human Neuronal Calcium Sensor 1 in E. coli. PMC. [Link]

-

Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. (2016). PMC. [Link]

-

Alanine-based surfactants: Synthesis and some surface properties. ResearchGate. [Link]

-

Dependence of the cmc on the surfactant chain length in different ILs. ResearchGate. [Link]

-

Critical micelle concentration. Wikipedia. [Link]

-

Role of Chain Length and Electrolyte on the Micellization of Anionic Fluorinated Surfactants in Water. NSF Public Access Repository. [Link]

-

Effect of Fatty Acyl Structure on the Foam Properties of N-Acyl Serinate Surfactants. (2023). Journal of Oleo Science. [Link]

-

Study on the Effects of Biologically Active Amino Acids on the Micellization of Anionic Surfactant Sodium Dodecyl Sulfate (SDS) at Different Temperatures. (2022). MDPI. [Link]

-

Interfacial tension isotherms for LAS on SBO–water interface at various electrolyte concentrations. ResearchGate. [Link]

-

Surfactants self-assembling and critical micelles concentration: one approach fits to all? (2020). ResearchGate. [Link]

-

CMC Values. Practical Surfactants Science - Prof Steven Abbott. [Link]

-

Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. (2024). Applied Microbiology and Biotechnology. [Link]

-

Reference for critical micelle concentrations? ResearchGate. [Link]

-

Influence of Surfactants on Sodium Chloride Crystallization in Confinement. (2019). PMC. [Link]

-

Investigation of the enhanced oil recovery potential of sodium cocoyl alaninate: an eco-friendly surfactant. (2021). Energy, Sustainability and Society. [Link]

-

Sodium N-dodecanoyl-L-alaninate. Natural Micron Pharm Tech. [Link]

-

Dynamic Surface Tension of Surfactants in the Presence of High Salt Concentrations. (2018). PMC. [Link]

-

Investigating Synergism in Critical Micelle Concentration of Anionic-Nonionic Surfactant Mixtures: Surface Versus Interfacial Tension Techniques. Science Alert. [Link]

-

SODIUM COCOYL ALANINATE. Ataman Kimya. [Link]

Sources

- 1. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Sodium Cocoyl Alaninate – Cosmetic-Grade Raw Material Supply Guide [arshinechem.com]

- 5. Sodium N-dodecanoyl-L-alaninate - Natural Micron Pharm Tech [nmpharmtech.com]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Fatty Acyl Structure on the Foam Properties of N-Acyl Serinate Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

thermodynamic properties of N-tetradecanoyl-alanine monosodium salt in aqueous solution

An In-Depth Technical Guide to the Thermodynamic Properties of N-Tetradecanoyl-alanine Monosodium Salt in Aqueous Solution

Authored by: Gemini, Senior Application Scientist

Abstract

N-acyl amino acid surfactants represent a class of biocompatible and biodegradable amphiphiles with significant potential in pharmaceuticals, cosmetics, and biotechnology.[1][2] This guide provides a comprehensive examination of the thermodynamic principles governing the self-assembly of a specific N-acyl amino acid surfactant, N-tetradecanoyl-alanine monosodium salt, in aqueous solutions. We will explore the fundamental thermodynamic parameters—including the critical micelle concentration (CMC), Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization—and detail the experimental methodologies required for their precise determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how these properties influence formulation stability, drug solubilization, and overall performance.

Introduction: The Significance of N-Tetradecanoyl-alanine Monosodium Salt

N-tetradecanoyl-alanine monosodium salt is an anionic surfactant composed of a hydrophilic alanine headgroup and a hydrophobic 14-carbon acyl chain (tetradecanoyl). Its structure, derived from natural building blocks, imparts favorable characteristics such as mildness, low toxicity, and excellent biodegradability compared to conventional petrochemical-derived surfactants.[1] These attributes make it an attractive excipient in drug delivery systems, particularly for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs) and for creating stable nanocarriers like micelles, vesicles, and nanoemulsions.[3][4][5]

Understanding the thermodynamics of its self-assembly is paramount for formulation science. The stability of a micellar drug formulation upon dilution, its drug-loading capacity, and its interaction with biological membranes are all dictated by the thermodynamic parameters discussed herein.

The Thermodynamics of Micellization

The formation of micelles in an aqueous solution is a spontaneous process driven primarily by the hydrophobic effect.[6][7] Dispersed surfactant monomers cause an unfavorable ordering of water molecules around their hydrophobic tails. Above a certain concentration, the Critical Micelle Concentration (CMC), the system's entropy is maximized by sequestering the hydrophobic tails into a micellar core, minimizing their contact with water. This self-assembly process is governed by a delicate balance of thermodynamic forces.

Critical Micelle Concentration (CMC)

The CMC is the most fundamental parameter of a surfactant, representing the concentration at which micelles begin to form.[8] It is a key indicator of a surfactant's efficiency; a lower CMC value implies that less surfactant is needed to form micelles and achieve desired effects like solubilization.[9] For drug delivery applications, a low CMC is highly desirable, as it ensures that the micellar nanocarriers remain intact upon significant dilution in the bloodstream.[10]

Gibbs Free Energy of Micellization (ΔG°mic)

The spontaneity of micellization is quantified by the standard Gibbs free energy of micellization (ΔG°mic). A negative ΔG°mic value indicates a spontaneous process.[6][11] For ionic surfactants like N-tetradecanoyl-alanine monosodium salt, ΔG°mic can be calculated from the CMC using the following equation:

ΔG°mic = (2 - α) * RT * ln(XCMC)

where:

-

R is the ideal gas constant.

-

T is the absolute temperature in Kelvin.

-

XCMC is the CMC expressed as a mole fraction.

-

α is the degree of ionization of the micelle, which can be determined from the ratio of the slopes of the conductivity vs. concentration plot above and below the CMC.[6]

Enthalpy of Micellization (ΔH°mic)

The enthalpy of micellization (ΔH°mic) reflects the net change in bond energies during the process. It is the sum of the endothermic process of breaking "iceberg" water structures around the hydrophobic tail and the exothermic process of van der Waals interactions between the tails in the micellar core.[12] A negative (exothermic) ΔH°mic suggests that van der Waals forces are dominant, while a positive (endothermic) value suggests the desolvation process is the primary contributor. ΔH°mic is often temperature-dependent and can be directly measured using Isothermal Titration Calorimetry (ITC).[12][13]

Entropy of Micellization (ΔS°mic)

The entropy of micellization (ΔS°mic) is the main driving force for micelle formation at room temperature.[14] Although the aggregation of monomers into micelles represents a decrease in translational entropy for the surfactant molecules, this is vastly outweighed by the large positive entropy gain from the release of ordered water molecules that were solvating the hydrophobic tails.[6] ΔS°mic is not measured directly but is calculated from the Gibbs-Helmholtz equation once ΔG°mic and ΔH°mic are known:

ΔS°mic = (ΔH°mic - ΔG°mic) / T

Below is a diagram illustrating the relationship between these core thermodynamic parameters.

Caption: Relationship between experimentally measured and calculated thermodynamic parameters.

Experimental Methodologies

Accurate determination of thermodynamic properties requires robust experimental techniques. The choice of method depends on the specific parameter of interest and the nature of the surfactant.

Surface Tensiometry for CMC Determination

-

Principle: This technique measures the surface tension of a solution. Surfactant monomers adsorb at the air-water interface, reducing surface tension. Once the interface is saturated and micelles begin to form (at the CMC), the surface tension remains relatively constant with further increases in concentration.[8]

-

Experimental Protocol:

-

Preparation: Prepare a stock solution of N-tetradecanoyl-alanine monosodium salt in deionized water (e.g., 50 mM). Prepare a series of dilutions ranging from well below to well above the expected CMC.

-

Measurement: Use a ring or plate tensiometer to measure the surface tension of each dilution at a constant temperature (e.g., 25 °C).

-

Data Analysis: Plot surface tension (γ) versus the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear regions of the plot.[9]

-

Conductivity Measurement for CMC Determination

-

Principle: This method is suitable for ionic surfactants. The specific conductivity of the solution is plotted against surfactant concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the increase in conductivity is much slower because the newly formed micelles have a lower electrophoretic mobility than individual ions, and they bind a fraction of the counterions.[13][15]

-

Experimental Protocol:

-

Setup: Place a known volume of deionized water in a thermostated vessel equipped with a conductivity probe.

-

Titration: Add small, precise aliquots of a concentrated stock solution of the surfactant into the vessel with constant stirring.

-

Measurement: Record the specific conductivity after each addition has equilibrated.

-

Data Analysis: Plot specific conductivity (κ) versus concentration. The CMC is identified as the concentration at the sharp break in the plot, found by the intersection of the two linear regression lines.

-

Isothermal Titration Calorimetry (ITC) for Direct ΔH°mic Measurement

-

Principle: ITC directly measures the heat changes associated with micelle formation or dissociation. A concentrated surfactant solution (well above the CMC) is titrated into a sample cell containing pure solvent. Initially, the injected surfactant is diluted to a concentration still above the CMC, resulting in a small heat of dilution. As the titration proceeds and the concentration in the cell crosses the CMC, the micelles dissociate, causing a significant heat change. This change corresponds to the enthalpy of micellization (ΔH°mic).[12][13]

-

Experimental Workflow:

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

-

Data Analysis: The resulting thermogram shows peaks corresponding to the heat change per injection. Integrating these peaks yields a plot of enthalpy per mole of injectant versus concentration. This binding isotherm is then fitted to a micellization model to extract the CMC and ΔH°mic simultaneously.

Summary of Thermodynamic Properties and Data

While extensive data specifically for N-tetradecanoyl-alanine monosodium salt is not widely published, we can infer its properties based on studies of similar N-acyl amino acid surfactants.[16][17] The 14-carbon chain suggests a relatively low CMC compared to its shorter-chain counterparts (e.g., C12 lauroyl derivatives).

The table below summarizes the expected thermodynamic profile and the significance of each parameter.

| Parameter | Symbol | Expected Value/Sign | Method of Determination | Significance in Formulation |

| Critical Micelle Conc. | CMC | Low mM range | Tensiometry, Conductivity, ITC | Efficiency; stability upon dilution |

| Gibbs Free Energy | ΔG°mic | Negative | Calculated from CMC | Spontaneity of micelle formation |

| Enthalpy | ΔH°mic | Small, can be +/- | Isothermal Titration Calorimetry (ITC) | Insights into intermolecular forces |

| Entropy | ΔS°mic | Positive | Calculated from ΔG°mic and ΔH°mic | Indicates process is entropy-driven (hydrophobic effect) |

| Degree of Ionization | α | < 1 | Conductivity | Measures counterion binding to the micelle surface |

Conclusion and Future Outlook

The thermodynamic properties of N-tetradecanoyl-alanine monosodium salt are central to its function as a high-performance surfactant in pharmaceutical applications. Its self-assembly into micelles is a spontaneous, entropy-driven process characterized by a low critical micelle concentration. This guide has detailed the theoretical underpinnings and provided robust, validated experimental protocols for the determination of its key thermodynamic parameters. A thorough characterization using techniques like ITC, tensiometry, and conductivity enables formulation scientists to rationally design and optimize drug delivery systems, ensuring stability, efficacy, and safety. As the demand for biocompatible and sustainable excipients grows, a deep understanding of the physicochemical behavior of N-acyl amino acid surfactants will be increasingly critical for the development of next-generation therapeutics.

References

- Xia, J., et al. (1995). Synthesis and Surface Properties of Amino Acid Surfactants from Industrial Waste Proteins. Journal of the American Oil Chemists' Society.

- Zhang, L., et al. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Molecules.

-

El-Dossoki, F. I., et al. (2022). Study on the Effects of Biologically Active Amino Acids on the Micellization of Anionic Surfactant Sodium Dodecyl Sulfate (SDS) at Different Temperatures. MDPI. Available at: [Link]

- Gröger, H., et al. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology.

-

Wang, C., et al. (2023). Synthesis and surface activity of novel amino acid surfactants. Scilit. Available at: [Link]

-

El-Dossoki, F. I., et al. (2022). Study on the Effects of Biologically Active Amino Acids on the Micellization of Anionic Surfactant Sodium Dodecyl Sulfate (SDS) at Different Temperatures. ResearchGate. Available at: [Link]

-

Holmberg, K., et al. (2025). Development of amino acid-based surfactants: from synthesis to applications. Current Opinion in Colloid & Interface Science. Available at: [Link]

-

Bhattacharya, S., & Mandal, S. S. (2004). Thermodynamics of Micellization of Multiheaded Single-Chain Cationic Surfactants. Langmuir. Available at: [Link]

-

Wang, Z., et al. (2021). Mixed micellization of cationic/anionic amino acid surfactants: Synergistic effect of sodium lauroyl glutamate and alkyl tri-methyl ammonium chloride. Taylor & Francis Online. Available at: [Link]

-

Moghaddasi, F., et al. (N.D.). The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. Science Alert. Available at: [Link]

-

Piekarska, K., et al. (2023). Thermodynamic Studies of the Micellar Properties of a Surfactant Used for Membrane Protein Solubilization and Stabilization. MDPI. Available at: [Link]

-

Clarke, C. J., et al. (2023). N-Geranylated Amino Acid Surfactants with Low Critical Micelle Concentrations from Abundant, Naturally Derived Starting Materials. ChemistryOpen. Available at: [Link]

-

Kumar, A., & Kumar, D. (N.D.). Thermodynamics of micellization of Ionic surfactants (SDS and CTAB) in aqueous mixtures of PEG-4000. International Journal of Drug Delivery. Available at: [Link]

-

Perinelli, D. R., et al. (2020). Surfactants self-assembling and critical micelles concentration: one approach fits to all?. ResearchGate. Available at: [Link]

-

Kumar, S., & Singh, S. K. (2014). Studies in thermodynamic properties of electrolytes in aqueous solution of amino acid at different temperatures. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

-

Zhang, K. (2018). Micelles with ultralow critical micelle concentration. Nature Research. Available at: [Link]

-

Paul, B. K., & Mitra, R. K. (2025). Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K. ResearchGate. Available at: [Link]

-

K-H. T. (2018). Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. PMC. Available at: [Link]

-

Schut, J. (2021). Dynamic Properties of Amino Acid Based Surfactants. Turkchem. Available at: [Link]

- Assadzadeh, B., et al. (2023). Study of Thermodynamic Properties of L-serine and L-threonine amino acids in aqueous solutions of a synthesized task-specific ionic liquid at different temperatures. Journal of Solution Chemistry.

-

Dagade, D. H., et al. (2013). Thermodynamic Studies of Ionic Hydration and Interactions for Amino Acid Ionic Liquids in Aqueous Solutions at 298.15 K. PubMed. Available at: [Link]

-

van Holst, J., et al. (2008). Physiochemical Properties of Several Aqueous Potassium Amino Acid Salts. Journal of Chemical and Engineering Data. Available at: [Link]

-

Bonaccorso, A., et al. (2025). Nasal Delivery of Phytochemicals Using Nanocarriers: Therapeutic Opportunities and Translational Challenges. PMC. Available at: [Link]

-

Friedl, A., & Schneider, M. (2024). Nanotechnology in Drug Delivery: Anatomy and Molecular Insight into the Self-Assembly of Peptide-Based Hydrogels. MDPI. Available at: [Link]

-

Kamel, R., & Basha, M. (2023). Lipid nanocarriers for the delivery of drugs to the nervous system. ResearchGate. Available at: [Link]

-

Wang, S., et al. (2023). Peptide-Mediated Nanocarriers for Targeted Drug Delivery: Developments and Strategies. PMC. Available at: [Link]

-

Muzzalupo, R., & Tavano, L. (2015). Niosomal drug delivery for transdermal targeting: recent advances. Dove Medical Press. Available at: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Nanotechnology in Drug Delivery: Anatomy and Molecular Insight into the Self-Assembly of Peptide-Based Hydrogels [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. turkchem.net [turkchem.net]

- 10. communities.springernature.com [communities.springernature.com]

- 11. Thermodynamic Studies of the Micellar Properties of a Surfactant Used for Membrane Protein Solubilization and Stabilization [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. scialert.net [scialert.net]

- 15. sphinxsai.com [sphinxsai.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. research.chalmers.se [research.chalmers.se]

An In-depth Technical Guide to the Synthesis of N-Tetradecanoyl-L-Alanine Monosodium Salt

Abstract

N-acyl amino acids represent a pivotal class of biodegradable and biocompatible surfactants, finding extensive application in personal care products, pharmaceuticals, and advanced drug delivery systems.[1][2][3] Among these, N-tetradecanoyl-L-alanine monosodium salt (also known as sodium N-myristoyl-L-alaninate) is distinguished by its excellent foaming properties, mildness to the skin, and unique physicochemical characteristics.[2] This guide provides a comprehensive technical overview of the predominant synthesis pathways, reaction mechanisms, and a detailed, field-proven experimental protocol for the preparation of N-tetradecanoyl-L-alanine monosodium salt. It is intended for researchers, chemists, and professionals in drug development seeking a deep, practical understanding of the synthesis and characterization of this high-value amino acid-based surfactant.

Introduction and Significance

N-tetradecanoyl-L-alanine monosodium salt is an anionic surfactant derived from two natural and renewable building blocks: L-alanine, a proteinogenic amino acid, and tetradecanoic acid (myristic acid), a saturated fatty acid. This structure confers a unique combination of properties, including high surface activity, tolerance to hard water, and excellent biodegradability.[4] Its applications are diverse, ranging from a primary surfactant in gentle facial cleansers and shampoos to a potential excipient in pharmaceutical formulations, such as niosomes for transdermal drug delivery, due to its ability to enhance penetration and solubilize active ingredients.[5][6]

The industrial production and laboratory-scale synthesis of this compound primarily rely on robust and scalable chemical methods. While greener, enzyme-catalyzed routes are emerging, the Schotten-Baumann reaction remains the most widely used and cost-effective method due to its efficiency and high yields.[1][7]

Core Synthesis Pathway: The Schotten-Baumann Reaction

The acylation of amino acids with acyl chlorides under aqueous alkaline conditions, known as the Schotten-Baumann reaction, is the cornerstone of N-acyl amino acid synthesis.[1][8] This method provides a reliable and high-yielding route to N-tetradecanoyl-L-alanine.

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.[8] The core transformation involves the formation of an amide bond between the amino group of L-alanine and the carbonyl group of tetradecanoyl chloride (myristoyl chloride).

The key mechanistic steps are:

-

Deprotonation: In an aqueous alkaline medium (typically pH 9-11), the amino group of L-alanine exists in equilibrium with its deprotonated, nucleophilic form. The base (e.g., NaOH) facilitates this and prepares the amine for reaction.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of L-alanine attacks the electrophilic carbonyl carbon of tetradecanoyl chloride. This forms a transient tetrahedral intermediate.[8]

-

Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

-

Neutralization: The hydrochloric acid (HCl) generated as a byproduct is immediately neutralized by the base present in the reaction medium, forming sodium chloride (NaCl) and water. This neutralization is critical as it drives the reaction to completion.[8][9]

The overall reaction is illustrated below:

Caption: Overview of the Schotten-Baumann Synthesis.

Rationale for Experimental Conditions

The successful execution of the Schotten-Baumann synthesis hinges on the precise control of several key parameters. The causality behind these choices is critical for maximizing yield and purity.

| Parameter | Optimal Range | Rationale & Expert Insights |

| pH | 9.0 - 11.0 | Expertise: This is the most critical parameter. Below pH 9, the amino group of alanine is significantly protonated (-NH3+), rendering it non-nucleophilic and halting the reaction. Above pH 11, the competing hydrolysis of the highly reactive tetradecanoyl chloride to tetradecanoic acid becomes rapid, drastically reducing the yield of the desired N-acyl amino acid.[1][9] Continuous monitoring and addition of base are essential. |

| Temperature | 10 - 30 °C | Expertise: The acylation is an exothermic reaction. Maintaining a low to ambient temperature is crucial to suppress the hydrolysis of the acyl chloride and prevent potential side reactions or degradation of the product.[1] |

| Solvent System | Water or Water/Organic Co-solvent | Expertise: L-alanine and the base are soluble in water, while tetradecanoyl chloride is an oil. Vigorous stirring is required to create a large interfacial area for the reaction to occur. Sometimes, a co-solvent like acetone or ethanol is used to improve the miscibility of the reactants, though this can complicate purification.[10][11] |

| Reagent Addition | Slow, controlled addition of acyl chloride | Expertise: Adding the tetradecanoyl chloride slowly and simultaneously with the base ensures that the pH remains within the optimal range and prevents localized areas of high acid concentration, which would protonate the alanine. This "pH-stat" method is standard practice for achieving high yields.[10] |

Detailed Experimental Protocol & Workflow

This protocol describes a self-validating system for the synthesis, purification, and characterization of N-tetradecanoyl-L-alanine monosodium salt on a laboratory scale.

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Methodology

Step 1: Preparation of L-Alanine Solution

-

In a 1L jacketed reaction vessel equipped with a mechanical stirrer, pH probe, and two dropping funnels, dissolve L-Alanine (e.g., 89.1 g, 1.0 mol) in 300 mL of deionized water.

-

Cool the solution to 20-25°C using a circulating bath.

-

Slowly add a 50% (w/w) sodium hydroxide solution to adjust the pH to approximately 10.5.

Step 2: Acylation Reaction

-

Charge one dropping funnel with tetradecanoyl chloride (e.g., 246.8 g, 1.0 mol) and the other with a 50% (w/w) sodium hydroxide solution.

-

Begin vigorous stirring of the alanine solution.

-

Start the simultaneous dropwise addition of tetradecanoyl chloride and the NaOH solution. The rate of addition should be controlled to maintain the reaction temperature at 25-30°C and the pH between 9.5 and 10.5.[10]

-

The reaction is typically complete within 2-3 hours. Monitor completion by TLC or HPLC (disappearance of L-alanine).

Step 3: Acidification and Precipitation

-

Once the reaction is complete, cool the mixture to 15°C.

-

Slowly add concentrated hydrochloric acid (HCl) with stirring to adjust the pH to ~2.0. This will protonate the carboxylate group, causing the water-insoluble N-tetradecanoyl-L-alanine free acid to precipitate out as a white solid.

Step 4: Isolation and Washing of the Free Acid

-

Isolate the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) to remove sodium chloride and any unreacted L-alanine.

Step 5: Purification (Recrystallization)

-

For high purity, the crude free acid can be recrystallized. Dissolve the filter cake in a minimal amount of hot ethanol (~95%) and then add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Filter the purified crystals and dry them under vacuum at 50°C.

Step 6: Formation of the Monosodium Salt

-

Suspend the purified N-tetradecanoyl-L-alanine (e.g., 299.5 g, ~1.0 mol theoretical) in 500 mL of ethanol.

-

Prepare a stoichiometric solution of sodium hydroxide in ethanol (sodium ethoxide can also be used) and add it slowly to the suspension with stirring until all the solid has dissolved and the pH is neutral (~7.0-7.5).

Step 7: Isolation of the Final Product

-

Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

-

The resulting solid is the final product, N-tetradecanoyl-L-alanine monosodium salt. Dry further under high vacuum to remove any residual solvent.

Characterization and Quality Control

Validation of the synthesis requires thorough analytical characterization to confirm the structure and assess the purity of the final product.

| Technique | Expected Result / Observation | Purpose |

| FTIR (ATR) | Appearance of a strong amide C=O stretch (~1640 cm⁻¹), an amide N-H bend (~1540 cm⁻¹), and a carboxylate (COO⁻) stretch (~1570 cm⁻¹). Disappearance of the acyl chloride C=O stretch (~1800 cm⁻¹). | Confirms the formation of the amide bond and the final salt form. |

| ¹H NMR | Signals corresponding to the long aliphatic chain of the tetradecanoyl group, the alanine α-proton and methyl group, and the amide N-H proton. | Confirms the covalent structure and ratio of the fatty acid and amino acid moieties. |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylate groups, as well as the carbons of the aliphatic chain and the alanine backbone. | Provides definitive structural confirmation. |

| Mass Spec (ESI-) | A molecular ion peak corresponding to the mass of the N-tetradecanoyl-L-alaninate anion [M-Na]⁻. | Confirms the molecular weight of the product. |

| HPLC | A single major peak indicating high purity (typically >98%). | Quantifies purity and detects impurities like unreacted tetradecanoic acid. |

Conclusion

The Schotten-Baumann reaction provides a robust, scalable, and well-understood pathway for the synthesis of N-tetradecanoyl-L-alanine monosodium salt. By carefully controlling key parameters—most notably pH and temperature—researchers can achieve high yields of a pure product. The detailed protocol and mechanistic insights provided in this guide serve as a comprehensive resource for scientists and developers, enabling the reliable production of this versatile and high-performance amino acid surfactant for a wide array of scientific and commercial applications.

References

- Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. RSC Publishing.

- N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. PubMed.

- Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. ResearchGate.

- Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts. Google Patents.

- Chemistry Schotten Baumann Reaction. SATHEE JEE.

- Investigation of the enhanced oil recovery potential of sodium cocoyl alaninate: an eco-friendly surfactant. SpringerLink.

- Acylation of amino acids. Google Patents.

- Investigation of the enhanced oil recovery potential of sodium cocoyl alaninate: an eco-friendly surfactant. ResearchGate.

- SODIUM COCOYL ALANINATE. Ataman Kimya.

- Synthesis and physicochemical study of novel amino acid based surfactants. Chalmers Publication Library.

- Preparation method and application of N-lauroyl-L-alanine. Google Patents.

- Preparation method of N-lauroyl-L-alanine saline solution with low inorganic salt content. Google Patents.

- Nanotechnology in Drug Delivery: Anatomy and Molecular Insight into the Self-Assembly of Peptide-Based Hydrogels. MDPI.

- Current advances in niosomes applications for drug delivery and cancer treatment. PMC.

- Niosomal drug delivery for transdermal targeting: recent advances. Dove Medical Press.

Sources

- 1. Chemoselective enzymatic acylation of glycine as a green route to N -acyl amino acid surfactants - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01932J [pubs.rsc.org]

- 2. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 3. mdpi.com [mdpi.com]

- 4. d-nb.info [d-nb.info]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry Schotten Baumann Reaction | SATHEE JEE [satheejee.iitk.ac.in]

- 9. EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]

- 10. CN108752228B - Preparation method and application of N-lauroyl-L-alanine - Google Patents [patents.google.com]

- 11. CN105001111A - Preparation method of N-lauroyl-L-alanine saline solution with low inorganic salt content - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of N-tetradecanoyl-alanine monosodium salt

Introduction: Understanding a Versatile Amino Acid Surfactant

N-tetradecanoyl-alanine monosodium salt, also known as Sodium N-myristoyl-L-alaninate, belongs to the class of N-acyl amino acid surfactants (AAS). These molecules are gaining significant traction in pharmaceutical and cosmetic sciences due to their biocompatibility, mildness, and versatile physicochemical properties.[1][2] Structurally, this compound is amphiphilic, featuring a hydrophobic 14-carbon tetradecanoyl (myristoyl) tail and a hydrophilic polar head group derived from the amino acid L-alanine.[1][3] This unique architecture dictates its behavior at interfaces and in solution, making it an effective emulsifier, foaming agent, and potential drug delivery vehicle.[3][4]

This guide provides a detailed examination of the core physicochemical parameters of N-tetradecanoyl-alanine monosodium salt: its precise molecular weight and its comprehensive solubility profile. Understanding these fundamental properties is a critical first step for any researcher, scientist, or formulator aiming to leverage this compound in their work. The protocols and insights herein are designed to provide a robust framework for its successful application.

Core Physicochemical Properties

A precise understanding of a compound's chemical identity and solubility is non-negotiable for reproducible scientific work. This section outlines the fundamental properties of N-tetradecanoyl-alanine monosodium salt.

Chemical Identity & Molecular Weight

The molecular integrity and mass are foundational data points for all subsequent experimental calculations, including molarity-based solution preparation.

-

Chemical Name: N-tetradecanoyl-alanine monosodium salt

-

Synonyms: Sodium N-myristoyl-L-alaninate[5], N-(1-Oxotetradecyl)-L-alanine sodium salt[5]

The molecular properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₂NNaO₃ | [6][7][9] |

| Molecular Weight | 321.43 g/mol | [6][7][8] |

| Physical Form | Solid / White Powder | [4][8] |

| Melting Point | 159-163°C | [8] |

Solubility Profile: A Multifaceted Analysis

The solubility of N-tetradecanoyl-alanine monosodium salt is a direct function of its amphiphilic nature. The long hydrocarbon tail imparts hydrophobicity, while the sodium alaninate head group provides a strong hydrophilic character.[1][3] This duality means its solubility is highly dependent on the solvent system.

Causality of Solubility Behavior: The presence of the ionizable sodium carboxylate and the amide bond contributes to its good water solubility.[2] However, the C14 alkyl chain provides significant non-polar character, allowing for solubility in certain organic solvents. This balance is key to its function as a surfactant, reducing the surface tension between disparate phases.[1][3]

A summary of its known qualitative solubility in common laboratory solvents is presented below. It is crucial to note that quantitative data is often formulation-dependent and must be determined empirically for specific buffer systems.

| Solvent | Solubility | Rationale & Scientific Insight |

| Water | Soluble | The ionic sodium salt form and polar amino acid head group promote strong interactions with water molecules.[2][3][10] The term "soluble" can be concentration-dependent, and at higher concentrations, it will form micelles. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent capable of solvating both the ionic head and, to some extent, the hydrophobic tail. It is a common choice for preparing high-concentration stock solutions. |

| Ethanol | Sparingly Soluble | Ethanol has both polar (hydroxyl) and non-polar (ethyl) character. It can solvate the molecule, but high concentrations may be difficult to achieve compared to water or DMSO. |

| Phosphate-Buffered Saline (PBS) | Expected to be Soluble | As an aqueous buffer, solubility is expected to be high. However, the ionic strength of the buffer can influence the critical micelle concentration (CMC) and overall solubility. This must be verified experimentally. |

Experimental Protocol: Quantitative Determination of Aqueous Solubility

While qualitative data provides a starting point, rigorous drug development and research require precise, quantitative solubility values. The Shake-Flask method is the gold-standard isothermal technique for determining this value.

Trustworthiness of the Protocol: This protocol is a self-validating system. By ensuring that a solid, undissolved excess of the compound is present at equilibrium, the resulting supernatant is, by definition, saturated. This ensures the measured concentration represents the true solubility limit under the specified conditions (e.g., temperature, pH).

Step-by-Step Methodology

-

Preparation: Add an excess amount of N-tetradecanoyl-alanine monosodium salt to a known volume of the desired aqueous buffer (e.g., 10 mL of PBS, pH 7.4) in a sealed, clear glass vial. "Excess" means enough solid is added so that it is clearly visible after the equilibration period.

-

Equilibration: Place the vial in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours. This duration allows the system to reach thermodynamic equilibrium between the dissolved and undissolved states.

-

Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. To ensure complete removal of particulates, centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes).

-

Sampling: Carefully extract a precise aliquot of the clear supernatant. Take care not to disturb the solid pellet at the bottom.

-

Dilution: Dilute the supernatant with an appropriate mobile phase or solvent to bring the concentration within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or ELSD) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Back-calculate the original concentration in the undiluted supernatant, accounting for all dilution factors. This value represents the quantitative solubility.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the Shake-Flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Field-Proven Insights for Application

-

Stock Solution Preparation: For biological assays, preparing a high-concentration stock solution in DMSO is standard practice. However, be mindful of the final DMSO concentration in your assay, as it can impact cell viability. A subsequent dilution into your final aqueous buffer is typically required.

-

pH Sensitivity: The solubility of N-acyl amino acids can be pH-dependent.[11] At low pH values (below the pKa of the carboxylic acid, which is typically ~3-4), the carboxylate will be protonated, forming the less soluble free acid N-tetradecanoyl-L-alanine.[12][13] Therefore, for maximum aqueous solubility, it is critical to work in neutral to alkaline buffer systems (pH > 7).

-

Krafft Point: Like many surfactants, this compound will have a Krafft temperature, below which its solubility is very low.[2] For most applications at room temperature or 37°C, this is not a concern, but it is a factor to consider if working at lower temperatures.

By understanding these core properties and applying rigorous experimental protocols, researchers can confidently and effectively utilize N-tetradecanoyl-alanine monosodium salt in their formulations and experimental designs.

References

-

Comparison Table of the Performance of different Amino Acid Based Surfactants. Proya. [Link]

-

Synthesis and Surface Properties of Amino Acid Surfactants from Industrial Waste Proteins. ACS Publications. [Link]

-

surfactants of amino acids. Shanghai VanaBio Silicones Co., Ltd. [Link]

-

Amino acid-based surfactants: New antimicrobial agents. ResearchGate. [Link]

-

A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition. National Center for Biotechnology Information (NCBI). [Link]

-

Sodium N-tetradecanoyl-L-alaninate — Chemical Substance Information. NextSDS. [Link]

-

N-Tetradecanoyl-L-alanine Suppliers | CAS 71448-29-8. LookChem. [Link]

-

sodium myristoyl methyl beta-alanine. The Good Scents Company. [Link]

-

MYRISTOYLALANINE SODIUM, L-. Drugfuture. [Link]

-

SODIUM COCOYL ALANINATE. Ataman Kimya. [Link]

-

Sodium Cocoyl Alaninate – Cosmetic-Grade Raw Material Supply Guide. Proya. [Link]

-

N-Tetradecanoyl-L-alanine — Chemical Substance Information. NextSDS. [Link]

Sources

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. vanabio.com [vanabio.com]

- 3. CAS 55535-58-5: N-dodecanoyl-alanine mono sodium salt [cymitquimica.com]

- 4. atamankimya.com [atamankimya.com]

- 5. MYRISTOYLALANINE SODIUM, L- [drugfuture.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scbt.com [scbt.com]

- 8. 67395-95-3 N-Tetradecanoyl-alanine mono sodium salt AKSci J62514 [aksci.com]

- 9. nextsds.com [nextsds.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. lookchem.com [lookchem.com]

- 13. nextsds.com [nextsds.com]

Environmental Fate and Biodegradability of N-Tetradecanoyl-Alanine Monosodium Salt: A Technical Guide

Executive Summary

The shift toward green chemistry in pharmaceutical formulations, personal care products, and agricultural adjuvants has accelerated the adoption of amino acid-based surfactants. N-tetradecanoyl-alanine monosodium salt (commonly referred to as sodium myristoyl alaninate) represents a premier class of these eco-friendly amphiphiles[1]. Unlike traditional ethoxylated nonionic surfactants, which demonstrate poor biodegradability and can generate toxic byproducts like dioxane during production[2], N-tetradecanoyl-alanine monosodium salt is synthesized from renewable natural resources (L-alanine and myristic acid)[3].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, mechanistic understanding of how this compound behaves in environmental matrices, supported by field-proven protocols for assessing its ultimate biodegradability.

Chemical Profiling & Mechanism of Biodegradation

The environmental superiority of N-tetradecanoyl-alanine monosodium salt lies in its biomimetic molecular architecture. The molecule consists of a hydrophilic L-alanine head group and a hydrophobic tetradecanoyl (myristoyl) tail, linked by an amide bond[4].

The Role of the Amide Linkage

The amide bond is the critical structural feature dictating the surfactant's environmental fate. In aquatic and soil environments, ubiquitous microbial communities secrete amidases and peptidases. These enzymes readily recognize the amide linkage—mimicking natural peptide bonds—and catalyze its hydrolysis[4].

This primary biodegradation step cleaves the surfactant into two naturally occurring metabolites:

-

Tetradecanoic (Myristic) Acid: A naturally occurring fatty acid that rapidly enters the microbial β-oxidation pathway.

-

L-Alanine: A standard amino acid that is seamlessly assimilated into the microbial Tricarboxylic Acid (TCA) cycle or utilized for de novo protein synthesis.

Because the primary degradation products are native biological molecules, the surfactant does not generate recalcitrant or toxic intermediates, ensuring rapid ultimate biodegradation (complete mineralization into CO₂, H₂O, and microbial biomass)[5].

Enzymatic biodegradation pathway of N-tetradecanoyl-alanine monosodium salt.

Environmental Fate & Biodegradability Metrics

When evaluating surfactants for environmental compliance, it is crucial to distinguish between primary biodegradability (loss of surface-active properties) and ultimate biodegradability (complete mineralization). Amino acid-based surfactants like N-tetradecanoyl-alanine monosodium salt excel in both[3].

Quantitative Data Presentation

The following table synthesizes the comparative biodegradability and ecotoxicity profiles of various surfactant classes based on standard OECD testing frameworks.

| Surfactant Class | Representative Compound | Primary Biodegradation (Days) | Ultimate Biodegradation (28d) | Aquatic Toxicity (LC50) | Environmental Persistence |

| Amino Acid-Based | N-tetradecanoyl-alanine | < 3 days | > 80% (Readily Biodegradable) | Low (> 100 mg/L) | None |

| Ethoxylated Nonionic | Nonylphenol ethoxylate | 7 - 14 days | < 60% (Incomplete) | High (< 10 mg/L) | High (Endocrine disruptors) |

| Petroleum Anionic | Sodium Dodecylbenzene Sulfonate | 5 - 10 days | ~ 60-70% | Moderate (10-50 mg/L) | Moderate |

| Cationic | Cetyltrimethylammonium bromide | > 14 days | < 40% (Inhibitory to microbes) | Very High (< 1 mg/L) | High |

Data synthesis demonstrating the superior ecological profile of amino acid-based amphiphiles[2][3][5].

Experimental Protocol: Assessing Ultimate Biodegradability (Modified OECD 301F)

Causality of Method Selection: Why OECD 301F? Surfactants can form micelles or adsorb to glassware, which artificially skews Dissolved Organic Carbon (DOC) removal tests (like OECD 301A). By measuring oxygen consumption (BOD) in a closed respirometer, we obtain a direct, unconfounded metabolic correlate of microbial respiration and ultimate mineralization.

The Self-Validating Protocol Design

A robust scientific protocol must be self-validating. This workflow incorporates specific controls to ensure that any lack of degradation is due to the molecule's recalcitrance, not experimental error or microbial toxicity.

Step 1: Inoculum Preparation

-

Action: Collect mixed microbial inoculum from the aeration tank of a predominantly domestic wastewater treatment plant. Wash and aerate the sludge for 5-7 days.

-

Causality: Domestic sludge provides a highly diverse, unadapted microbial consortium, ensuring the test reflects realistic, baseline environmental conditions rather than artificially optimized bacterial strains.

Step 2: Mineral Medium Formulation

-

Action: Prepare a defined aqueous medium containing essential inorganic salts (KH₂PO₄, MgSO₄, CaCl₂, FeCl₃) but strictly devoid of organic carbon.

-

Causality: This forces the microbial consortium to utilize the test surfactant as their sole carbon and energy source, eliminating false positives from background carbon metabolism.

Step 3: Test System Assembly (The Self-Validating Matrix) Set up the respirometer flasks as follows:

-

Blank Flasks: Mineral medium + Inoculum. (Establishes baseline endogenous respiration).

-

Reference Flasks: Mineral medium + Inoculum + Sodium Acetate (100 mg/L). (Validates that the microbial inoculum is active and viable).

-

Test Flasks: Mineral medium + Inoculum + N-tetradecanoyl-alanine monosodium salt (100 mg/L). (The primary experimental variable).

-

Toxicity Control Flasks: Mineral medium + Inoculum + Sodium Acetate + Test Surfactant. (Crucial self-validation: If O₂ consumption here is significantly lower than the Reference flask, the test surfactant is actively killing or inhibiting the bacteria, invalidating a "non-biodegradable" result).

Step 4: Incubation and Data Acquisition

-

Action: Seal flasks in the respirometer at 22°C (±1°C) in the dark for 28 days. The system automatically records the pressure drop caused by O₂ consumption (as CO₂ is absorbed by a KOH trap).

Step 5: Calculation of Ultimate Biodegradability

-

Action: Calculate the Biochemical Oxygen Demand (BOD) and divide by the Theoretical Oxygen Demand (ThOD) of N-tetradecanoyl-alanine monosodium salt.

-

Metric: A compound is "Readily Biodegradable" if it reaches >60% ThOD within a 10-day window after degradation exceeds 10%.

Self-validating OECD 301F manometric respirometry workflow.

Ecotoxicity and Environmental Impact

The environmental safety of N-tetradecanoyl-alanine monosodium salt extends beyond its rapid degradation. Because it dissociates into inert, naturally occurring molecules with low environmental footprints, it is remarkably safe for aquatic ecosystems[5].

Traditional cationic and some nonionic surfactants disrupt the lipid bilayers of aquatic organisms (e.g., Daphnia magna or fish species), leading to acute toxicity[6]. In contrast, the structural similarity of amino acid surfactants to natural cellular components results in a highly favorable ecotoxicity profile. The lack of persistent, bioaccumulative, and toxic (PBT) characteristics makes N-tetradecanoyl-alanine an optimal choice for formulations requiring strict environmental compliance and green chemistry certifications[3][5].

Conclusion

N-tetradecanoyl-alanine monosodium salt exemplifies the pinnacle of sustainable surfactant engineering. By leveraging an amide-linked architecture composed of natural fatty acids and amino acids, it guarantees rapid enzymatic cleavage and ultimate mineralization in environmental matrices. For drug development professionals and formulation scientists, adopting this compound not only enhances the biocompatibility of the end product but also ensures rigorous adherence to global environmental safety standards.

References

-

Aminoacid Surfactants - Encyclopedia.pub Encyclopedia.pub[Link]

-

Amino acid-based surfactants: New antimicrobial agents Universitat de Barcelona[Link]

-

Amino Acid-Based Surfactants for Biomedical Applications SciSpace[Link]

- WO2014060512A1 - Fatty acid acylated amino acids for growth hormone delivery Google P

- US20210169750A1 - Substantially Anhydrous, Concentrated Surfactant Compositions Google P

Sources

- 1. WO2014060512A1 - Fatty acid acylated amino acids for growth hormone delivery - Google Patents [patents.google.com]

- 2. US20210169750A1 - Substantially Anhydrous, Concentrated Surfactant Compositions - Google Patents [patents.google.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. scispace.com [scispace.com]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. diposit.ub.edu [diposit.ub.edu]

An In-depth Technical Guide to the Mechanism of Action of N-tetradecanoyl-alanine monosodium salt as a Biosurfactant

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of Amino Acid-Based Biosurfactants

In the continuous quest for safer, more effective, and environmentally benign excipients in drug development, amino acid-based biosurfactants have emerged as a class of molecules with immense promise. Their inherent biocompatibility, biodegradability, and tunable physicochemical properties make them attractive alternatives to conventional synthetic surfactants. This guide focuses on a specific member of this class: N-tetradecanoyl-alanine monosodium salt. As a Senior Application Scientist, the aim of this document is to provide a comprehensive technical overview of its core mechanism of action, drawing from established principles of surface science and biophysical interactions. We will delve into the molecular characteristics that govern its function, the experimental methodologies to characterize its behavior, and its potential applications in advanced drug delivery systems.

Molecular Architecture and Physicochemical Identity

N-tetradecanoyl-alanine monosodium salt, also known as sodium N-myristoyl-L-alaninate, is an anionic surfactant. Its structure consists of a hydrophobic tail derived from myristic acid (a C14 saturated fatty acid) and a hydrophilic headgroup composed of the amino acid L-alanine, with the carboxyl group forming a sodium salt.[1]

Molecular Formula: C₁₇H₃₂NNaO₃[1]

This amphiphilic nature is the cornerstone of its function as a surfactant. The long hydrocarbon tail is responsible for its low affinity for water and high affinity for nonpolar environments, while the ionized amino acid headgroup readily interacts with aqueous phases.

Diagram: Molecular Structure of N-tetradecanoyl-alanine monosodium salt